molecular formula C11H12O B13499749 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13499749
M. Wt: 160.21 g/mol
InChI Key: WORMFOUUXLEYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene scaffold. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3

InChI Key

WORMFOUUXLEYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.